molecular formula C12H15NO7 B1308488 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid CAS No. 355017-64-0

4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Cat. No.: B1308488
CAS No.: 355017-64-0
M. Wt: 285.25 g/mol
InChI Key: MYBBGZZXDFIZGU-UHFFFAOYSA-N
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Description

4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is a photolabile linker that carries a highly nucleophilic hydroxyl group. This compound has been employed as a biochemical reagent in cell biology and biochemistry experiments. Its versatile nature has led to investigations into its potential as an anti-inflammatory, anti-bacterial, and anti-fungal agent .

Preparation Methods

The synthesis of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid typically involves multiple steps, including the nitration of a methoxyphenol derivative, followed by the introduction of a butanoic acid moiety. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce reaction times .

Chemical Reactions Analysis

4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid under mild conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid has been employed in various scientific research applications, including:

    Chemistry: Used as a photolabile linker in the synthesis of complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory, anti-bacterial, and anti-fungal agent.

    Medicine: Explored for its ability to inhibit specific enzymes crucial for protein and molecule synthesis, thereby disrupting key cellular processes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid involves the inhibition of specific enzymes crucial for protein and molecule synthesis. This inhibition disrupts key cellular processes, leading to its potential anti-inflammatory, anti-bacterial, and anti-fungal effects. The compound’s photolabile nature allows it to be activated by light, providing a controlled means of exerting its effects .

Comparison with Similar Compounds

4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is unique due to its combination of a photolabile linker and a highly nucleophilic hydroxyl group. Similar compounds include:

Properties

IUPAC Name

4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c1-19-10-5-8(7-14)9(13(17)18)6-11(10)20-4-2-3-12(15)16/h5-6,14H,2-4,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBBGZZXDFIZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401463
Record name 4-[4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355017-64-0
Record name 4-[4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of the ester (50)(10.00 g, 33.4 mmol) in methanol (100 mL) was added dropwise to a stirring solution of 1M NaOH (100 mL) and H2O (50 mL). TLC (1:10:100 Acetic acid: MeOH: CHCl3) after 16 hours revealed the complete loss of starting material. The solution was acidified to pH1 with conc. HCl. The resulting yellow precipitate was collected by vacuum filtration to provide the product (51) as a yellow solid (8.58 g, 90%). MP=172-175° C. 1H NMR (250 MHz, CDCl3) δ 7.71 (s, 1H), 7.40 (s, 1H), 4.99 (s, 2H), 4.13 (t, J=6.3 Hz, 2H), 3.98 (s, 3H), 2.52 (t, J=7.1 Hz, 2H), 2.15 (pent, J=6.7 Hz, 2H). 13C NMR (67.8 MHz, CDCl3) 174.5 (C12), 154.2 (Cquat.), 146.4 (Cquat.), 138.5 (Cquat.), 134.7 (Cquat.), 109.8 (C6), 109.3 (C3), 68.3 (C9), 60.9 (C1), 56.2 (C8), 30.2 (C11), 24.3 (C10). IR (cm−1) 3533, 2976, 2634, 1709, 1617, 1577, 1520, 1411, 1286, 1214, 1019, 990, 888, 876, 814, 756, 677. MS (M+ —OH) 268.0. Anal. Calcd for C12H15NO7: C, 50.53; H, 5.30; N, 4.91. Found: C, 50.48; H, 5.22; N, 4.88.
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50 mL
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100 mL
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90%

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